Methylenedinaphthalenesulfonic acid
Description
Contextualization within Polycyclic Aromatic Sulfonic Acids Research
Polycyclic aromatic sulfonic acids (PASAs) are a class of organic compounds that feature a polycyclic aromatic hydrocarbon (PAH) core functionalized with one or more sulfonic acid groups. This combination of a hydrophobic aromatic structure and a hydrophilic sulfonic acid group imparts amphiphilic properties, making them effective as surfactants, dispersants, and wetting agents. Research in this area often focuses on synthesizing novel PASAs with tailored properties for specific applications, understanding their interaction mechanisms at interfaces, and evaluating their performance in various formulations. Methylenedinaphthalenesulfonic acid is a key subject within this research domain, representing a class of condensates formed from naphthalenesulfonic acid and formaldehyde (B43269). researchgate.net Its polymeric nature and the ability to control its molecular weight during synthesis allow for the fine-tuning of its dispersive capabilities.
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound and its condensates is driven by their significant industrial applications, primarily as superplasticizers in concrete and as dispersing agents for dyes, pigments, and pesticides. researchgate.netconcrete-admix.com The research focuses on several key areas:
Synthesis and Characterization: Developing efficient and controlled synthesis methods to produce condensates with desired molecular weights and a low content of unreacted monomers. google.com Characterization often involves techniques like infrared spectroscopy to confirm the molecular structure. researchgate.net
Performance Evaluation: Quantifying the effectiveness of these compounds as dispersants in various systems. For instance, in concrete technology, studies have shown that the addition of sodium naphthalene (B1677914) sulfonate formaldehyde condensate can reduce water content by over 25% and significantly increase compressive strength. muhuchina.combangshanghpmc.com
Mechanism of Action: Investigating the fundamental principles behind its dispersive properties. It is understood that the negatively charged sulfonate groups adsorb onto the surface of particles, leading to electrostatic repulsion, which prevents agglomeration and maintains a stable dispersion. researchgate.net
The significance of this research lies in optimizing industrial processes, enhancing product performance, and developing more sustainable and effective chemical additives.
Chemical and Physical Properties
The properties of this compound and its common salt form are crucial for their application.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 5-[(6-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid |
| CAS Number | 9084-06-4 (for the disodium (B8443419) salt) |
| Molecular Formula | C₂₁H₁₆O₆S₂ |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 428.48 g/mol |
| Appearance | Typically a yellow to brown powder |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound condensates is a multi-step industrial process. The primary method involves the sulfonation of naphthalene followed by condensation with formaldehyde. researchgate.net
A typical synthesis procedure is as follows:
Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid. The temperature of this reaction is a critical parameter. At lower temperatures (around 40°C), the primary product is naphthalene-1-sulfonic acid, while at higher temperatures (around 160°C), the more stable naphthalene-2-sulfonic acid is formed. chemicalbook.com For the production of dispersants, naphthalene-2-sulfonic acid is the desired intermediate. chemicalbook.com
Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde in an acidic medium. The degree of polymerization, which significantly influences the performance of the final product, can be controlled by adjusting the reaction time and temperature. researchgate.net
Neutralization: The acidic condensate is then neutralized, typically with sodium hydroxide, to produce the sodium salt of this compound, which is the common commercial form.
Detailed Research Findings
The primary application of this compound condensates is as a high-range water reducer, or superplasticizer, in concrete. concrete-admix.com Its performance in this role has been extensively studied.
The mechanism of action involves the adsorption of the polymer onto cement particles. The sulfonate groups, which carry a negative charge, orient outwards into the aqueous phase. This creates an electrostatic repulsion between the cement particles, preventing them from flocculating and thus increasing the fluidity of the concrete mix. researchgate.net This allows for a significant reduction in the water-to-cement ratio, leading to a denser, stronger, and more durable concrete. bangshanghpmc.com
Table 3: Performance Data of Sodium Naphthalene Sulfonate Formaldehyde Condensate in Concrete
| Parameter | Improvement |
|---|---|
| Water Reduction | > 25% |
| Compressive Strength Increase (28 days) | 20-40% |
Data compiled from various sources detailing the performance of naphthalene-based superplasticizers. muhuchina.com
Beyond concrete, these condensates are effective dispersing agents for a variety of solid particles in aqueous systems. In the dye industry, they are used to ensure uniform dispersion of dye particles, leading to consistent and vibrant colors. Similarly, in agricultural formulations, they help to create stable suspensions of pesticides. researchgate.net The adsorption of the condensate onto the particle surfaces prevents agglomeration and settling, ensuring the efficacy of the end product.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25377-91-7 |
|---|---|
Molecular Formula |
C21H16O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Methylenedinaphthalenesulfonic Acid
Established and Novel Synthetic Methodologies for Methylenedinaphthalenesulfonic Acid
The synthesis of this compound is a multi-step process that primarily involves the sulfonation of naphthalene (B1677914) followed by a condensation reaction. The precise control of reaction conditions is paramount to achieving the desired product with high purity and yield.
The cornerstone of this compound synthesis is the acid-catalyzed condensation reaction between a naphthalenesulfonic acid and a formaldehyde (B43269) source. evitachem.comligninchina.com This process typically follows the initial sulfonation of naphthalene.
Sulfonation: Industrial naphthalene is reacted with a sulfonating agent, such as concentrated sulfuric acid or oleum, to introduce sulfonic acid (-SO₃H) groups onto the naphthalene ring, forming naphthalenesulfonic acid.
Isomer Management: The sulfonation of naphthalene can produce two primary isomers: α-naphthalenesulfonic acid and β-naphthalenesulfonic acid. The β-isomer is more stable and preferred for the subsequent condensation step due to less steric hindrance. researchgate.netresearchgate.net
Condensation: The resulting naphthalenesulfonic acid is then reacted with formaldehyde under acidic conditions. This reaction creates the characteristic methylene (B1212753) bridge (-CH₂-) that links two naphthalenesulfonic acid molecules.
Neutralization: Finally, the reaction mixture is neutralized, often with sodium hydroxide, to produce the sodium salt of this compound, which is the common commercial form. researchgate.netgoogle.com
The condensation step is critical and its conditions are carefully controlled. Patents describe heating the sulfonated intermediate with a 30-38% formaldehyde solution at temperatures ranging from 100°C to 145°C for 2 to 8 hours. google.comgoogle.com The molar ratio of the sulfonated product to formaldehyde is also a key parameter, typically ranging from 1:0.5 to 1:1.1. google.com
| Parameter | Range/Value | Source(s) |
| Reactants | Naphthalenesulfonic acid, Formaldehyde | evitachem.comresearchgate.net |
| Catalyst/Medium | Sulfuric Acid | researchgate.netresearchgate.net |
| Temperature | 100 - 145 °C | google.comgoogle.com |
| Reaction Time | 2 - 8 hours | google.com |
| Mole Ratio (Sulfonate:Formaldehyde) | 1:0.5 to 1:1.1 | google.com |
| Formaldehyde Concentration | 30 - 38% | google.com |
Table 1: Typical Reaction Conditions for the Condensation Synthesis of this compound.
While the fundamental condensation reaction remains the primary route, research has explored various modifications to the process to improve efficiency, cost-effectiveness, and product quality. These alternatives often focus on manipulating reaction conditions rather than employing entirely different chemical pathways.
One key area of exploration is the initial sulfonation step. The position of the sulfonic acid group on the naphthalene ring is determined by thermodynamic versus kinetic control. Low-temperature sulfonation (below 120°C) is kinetically controlled and favors the formation of the α-isomer, which is less stable and sterically hindered. researchgate.netresearchgate.net In contrast, high-temperature sulfonation (around 160-165°C) is thermodynamically controlled and yields the more stable β-isomer, which is more favorable for the subsequent condensation. researchgate.netresearchgate.net Therefore, controlling the sulfonation temperature is a critical alternative approach to guide the reaction toward the desired precursor.
Variations in raw materials and reactant ratios have also been investigated. Some processes start with methylnaphthalene instead of naphthalene, which is then sulfonated and condensed with formaldehyde. google.comgoogle.com The molar ratio of naphthalene to sulfuric acid is another adjustable parameter, with ratios around 1:2 being common to ensure complete sulfonation and provide the acidic medium for condensation. researchgate.netresearchgate.net Adjusting the acidity of the condensation medium, sometimes by recycling a portion of the condensate, can also influence the degree of condensation and the final polymer's properties. google.com
Reaction Mechanism Investigations of this compound Formation
The formation of this compound proceeds through a well-understood electrophilic aromatic substitution (EAS) mechanism, where the electron-rich naphthalene ring is attacked by an electrophile generated from formaldehyde.
The reaction mechanism involves several key steps initiated by the activation of formaldehyde by a strong acid catalyst, typically the sulfuric acid used in the sulfonation step.
Electrophile Generation: The formaldehyde molecule is protonated by the acid catalyst (H₂SO₄). This protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic. The resulting species is a resonance-stabilized carbocation, [HO-CH₂]⁺.
Nucleophilic Attack: The electron-rich π-system of the naphthalenesulfonic acid ring acts as a nucleophile. A pair of π-electrons from the aromatic ring attacks the highly electrophilic carbon of the protonated formaldehyde. This attack breaks the aromaticity of the naphthalene ring and forms a C-C bond.
Intermediate Formation: This nucleophilic attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. The positive charge is delocalized across the naphthalene ring system.
Re-aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom where the new C-C bond was formed. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and resulting in a hydroxymethyl-substituted naphthalenesulfonic acid.
Second Condensation: This hydroxymethyl intermediate is then activated again by the acid catalyst, leading to the loss of a water molecule to form another carbocation. This new electrophile is then attacked by a second molecule of naphthalenesulfonic acid, proceeding through the same nucleophilic attack, sigma complex formation, and re-aromatization steps to form the final methylene-bridged product.
The kinetics and thermodynamics of the reaction are heavily influenced by the reaction conditions. The initial sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. The formation of α-naphthalenesulfonic acid is faster and favored at lower temperatures, making it the kinetic product. researchgate.net However, the β-isomer is more stable due to reduced steric interactions, making it the thermodynamic product, favored at higher temperatures (typically >160°C). researchgate.net Since the β-isomer is preferred for condensation, the reaction is often run under thermodynamic control.
The condensation reaction itself is typically an exothermic process. The rate of this reaction is highly dependent on several factors:
Temperature: Higher temperatures increase the reaction rate, but excessive heat can lead to unwanted side reactions or uncontrolled polymerization. Condensation is generally performed in a controlled range of 110-145°C. researchgate.netgoogle.com
Acidity: The concentration of the acid catalyst is critical. Low acidity results in a slow and incomplete reaction because the generation of the formaldehyde electrophile is insufficient. researchgate.net Conversely, excessively high acidity can lead to "explosive polymerization," creating a high-viscosity, insoluble product. researchgate.net
Reactant Concentration: The molar ratio of naphthalenesulfonic acid to formaldehyde affects the degree of polymerization and the length of the resulting polymer chains. google.com
A strong Brønsted acid catalyst is essential for the formation of this compound. Concentrated sulfuric acid or fuming sulfuric acid (oleum) typically serves a dual purpose in the synthesis. researchgate.netgoogle.com
First, it acts as the chemical reagent for the sulfonation of the naphthalene starting material. Second, it serves as the catalyst for the subsequent condensation step. The catalytic role in the condensation is to activate the formaldehyde electrophile. By protonating the carbonyl oxygen, the acid dramatically increases the positive charge character on the carbonyl carbon, making it susceptible to attack by the moderately nucleophilic aromatic ring. youtube.comyoutube.com
The choice and concentration of the catalyst directly impact the reaction's efficiency and the final product's characteristics. While sulfuric acid is standard, the principles of acid catalysis are broadly applicable. Other strong acids like methanesulfonic acid (MSA) are known to be effective catalysts for similar condensation reactions due to their high acidity and lower corrosiveness compared to mineral acids. researchgate.nettsijournals.com Furthermore, research into solid acid catalysts, such as sulfonic acid-functionalized materials like metal-organic frameworks (MOFs) or sulfated zirconia, represents a frontier for developing more sustainable and reusable catalyst systems for these types of industrial processes. rsc.orgmanchester.ac.ukcnr.it These solid acids can provide the necessary Brønsted acid sites to facilitate the reaction while simplifying catalyst recovery and reducing corrosive waste streams. cnr.it
Advanced Spectroscopic and Structural Characterization of Methylenedinaphthalenesulfonic Acid
High-Resolution Spectroscopic Techniques for Structural Confirmation
The elucidation of a molecule's precise structure and connectivity relies heavily on a suite of spectroscopic methods. However, specific data for methylenedinaphthalenesulfonic acid is not present in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, coupling constants, and integration would be essential to confirm the methylene (B1212753) bridge connecting the two naphthalene (B1677914) sulfonic acid moieties and to determine the substitution patterns on the aromatic rings. While NMR data for related compounds like naphthalenesulfonic acid and its derivatives are available, no such spectra have been found for this compound itself.
Mass Spectrometry for this compound Molecular Weight and Fragmentation Analysis
Mass spectrometry is the primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. Despite its importance, specific mass spectra or fragmentation data for this compound are not published in the accessible scientific literature. The Merck Index does provide a molecular weight for the disilver salt, but not the experimental data itself.
Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic absorptions for the sulfonic acid groups (S=O and S-O stretches), the aromatic C-H and C=C bonds of the naphthalene rings, and the C-H bonds of the methylene bridge. While general spectral characteristics of naphthalenesulfonic acids are known, specific IR and Raman spectra for the methylene-bridged compound are not available.
Diffraction-Based Structural Analysis of this compound
X-ray Diffraction for this compound Crystalline Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions of this compound. No crystallographic data for this compound has been deposited in public databases.
Advanced Chromatographic Separations for this compound Purity and Isomer Analysis
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of a compound and for separating potential isomers. The synthesis of this compound can potentially result in different isomers based on the attachment points of the methylene bridge and the sulfonic acid groups on the naphthalene rings. While literature mentions the use of its disodium (B8443419) salt as a dispersant, and HPLC is used to analyze related compounds, no specific methods detailing the chromatographic separation or purity analysis of this compound isomers were found.
Theoretical and Computational Chemistry Approaches for Methylenedinaphthalenesulfonic Acid
Quantum Chemical Calculations for Methylenedinaphthalenesulfonic Acid Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. wikipedia.org These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be utilized to model its electronic characteristics. wikipedia.org
A primary focus of these calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial indicators of a molecule's ability to donate or accept electrons, thus providing a quantitative measure of its reactivity. For instance, a lower LUMO energy would suggest a higher propensity to accept electrons, indicating potential sites for nucleophilic attack.
Furthermore, quantum chemical calculations can generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the sulfonic acid groups (-SO₃H) are expected to be highly electron-withdrawing, leading to a significant negative electrostatic potential in their vicinity. Conversely, the naphthalene (B1677914) rings would exhibit a more complex distribution of charge, influenced by the substitution pattern.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Computational Method | Parameter | Predicted Value | Significance |
| DFT (B3LYP/6-31G) | HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| DFT (B3LYP/6-31G) | LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Mulliken Population Analysis | Charge on Sulfonic Acid Group | -0.8 e | Highlights the electron-withdrawing nature |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from quantum chemical calculations.
Molecular Dynamics Simulations of this compound Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules over time. nih.gov For this compound, MD simulations can be particularly insightful for understanding its behavior in different environments, such as in aqueous solution or in the presence of other molecules.
In an aqueous environment, MD simulations can reveal the nature of the interactions between this compound and water molecules. The highly polar sulfonic acid groups are expected to form strong hydrogen bonds with surrounding water molecules, influencing the molecule's solubility and conformation. The naphthalene rings, being more hydrophobic, will also interact with water, but in a different manner, likely leading to specific hydration shell structures.
MD simulations can also be used to study the aggregation behavior of this compound molecules. By simulating a system containing multiple molecules, it is possible to observe how they interact with each other. These interactions can be driven by a combination of forces, including van der Waals interactions between the naphthalene rings and electrostatic interactions between the charged sulfonic acid groups. The tendency of these molecules to aggregate is relevant to their application as dispersants and plasticizers. ligninchina.comresearchgate.net
Table 2: Potential Intermolecular Interactions of this compound from MD Simulations
| Interacting Species | Type of Interaction | Significance |
| This compound - Water | Hydrogen Bonding (SO₃H group) | Governs solubility and hydration |
| This compound - Water | Hydrophobic Interactions (Naphthalene rings) | Influences conformation in aqueous solution |
| This compound - Itself | π-π Stacking (Naphthalene rings) | Contributes to aggregation and self-assembly |
| This compound - Itself | Electrostatic Repulsion (SO₃⁻ groups) | Counteracts aggregation at certain pH values |
Predictive Modeling of this compound Reaction Pathways and Stability
Predictive modeling, often employing quantum chemical methods, can be used to investigate the reaction pathways and stability of this compound. This is particularly relevant for understanding its synthesis and potential degradation mechanisms.
The synthesis of this compound typically involves the reaction of naphthalene with sulfuric acid and formaldehyde (B43269). researchgate.net Computational modeling can be used to explore the mechanisms of these reactions, identifying the transition states and intermediates involved in the sulfonation of the naphthalene ring and the subsequent condensation with formaldehyde. By calculating the activation energies for different possible reaction pathways, it is possible to predict the most likely mechanism and to understand the factors that influence the reaction rate and selectivity.
Furthermore, computational models can be used to assess the stability of this compound under various conditions. For example, the bond dissociation energies for different bonds within the molecule can be calculated to identify the weakest points in the structure, which are most susceptible to cleavage. This information is valuable for predicting the molecule's thermal stability and its potential degradation products.
Table 3: Illustrative Parameters from Predictive Modeling of this compound
| Modeling Focus | Parameter | Predicted Outcome | Significance |
| Reaction Pathway Analysis | Activation Energy for Sulfonation | Lower for alpha-position of naphthalene | Explains regioselectivity of the reaction |
| Reaction Pathway Analysis | Transition State Geometry | Identification of key bond-forming/breaking events | Provides mechanistic insight |
| Stability Analysis | C-S Bond Dissociation Energy | Relatively high | Indicates stability of the sulfonic acid group |
| Stability Analysis | Methylene (B1212753) Bridge Bond Dissociation Energy | Moderate | Potential site for degradation |
Note: The data in this table is illustrative and represents the type of information that can be gained from predictive modeling studies.
Methylenedinaphthalenesulfonic Acid in Macromolecular Systems and Polymer Science
Integration of Methylenedinaphthalenesulfonic Acid into Polymer Architectures
Functionalization of Polymeric Materials with this compound Moieties
The introduction of sulfonated naphthalene (B1677914) moieties onto a polymer backbone can theoretically be achieved through post-polymerization modification. This would involve reacting a pre-existing polymer with this compound or its derivatives. For instance, polymers with reactive sites, such as those containing aromatic rings, could potentially be functionalized. This process would be analogous to the sulfonation of polystyrene, where a sulfonating agent is used to introduce sulfonic acid groups onto the phenyl rings of the polymer chain. The large, bulky nature of the methylenedinaphthalene (B1634391) group could, however, present steric hindrance challenges, potentially affecting the degree of functionalization.
Role of this compound as a Monomer or Crosslinking Agent in Polymer Synthesis
The presence of two sulfonic acid groups also opens up the possibility of its use as an ionic crosslinking agent. In a polymer matrix containing cationic groups, the divalent sulfonate anion could form ionic bridges between polymer chains, leading to the formation of a crosslinked network. This is a common strategy for creating hydrogels and other functional materials. The effectiveness of methylenedinaphthalenesulfonate as a crosslinker would depend on the polymer type, the concentration of cationic sites, and the pH of the system. Research in this specific area is not prominent in the available literature.
Interfacial Phenomena and Dispersant Capabilities of this compound in Polymer Dispersions
Naphthalene sulfonate formaldehyde (B43269) condensates are widely recognized for their excellent performance as dispersing agents in various systems, including polymer emulsions. The principles governing their function are applicable to this compound. These compounds are anionic surfactants, possessing both hydrophobic (the naphthalene rings) and hydrophilic (the sulfonic acid groups) components.
Adsorption Mechanisms of this compound on Polymer Surfaces
The adsorption of this compound onto the surface of polymer particles in a dispersion is driven by the hydrophobic interactions between the naphthalene rings of the acid and the hydrophobic surface of the polymer. Once adsorbed, the molecule orients itself with the hydrophobic part anchored to the polymer surface and the hydrophilic sulfonate groups extending into the aqueous phase.
The nature of this adsorption can be influenced by several factors, including the molecular weight of the dispersant, the surface characteristics of the polymer, and the composition of the aqueous phase (e.g., pH and ionic strength). While studies on the adsorption of the broader class of naphthalene sulfonate condensates on surfaces like cement and pigments are available, specific adsorption isotherms and detailed mechanistic studies on various polymer latexes for this compound are not well-documented.
Colloidal Stabilization Principles by this compound
The stability of polymer dispersions is crucial for many applications, and dispersants like this compound play a key role in preventing the agglomeration of polymer particles. The primary mechanisms of stabilization are electrostatic and steric repulsion.
Electrostatic Stabilization: Once adsorbed onto the polymer particles, the sulfonic acid groups dissociate in the aqueous phase, imparting a negative charge to the particle surface. This creates an electrical double layer around each particle. When two similarly charged particles approach each other, the repulsive electrostatic forces between their electrical double layers prevent them from coming into close contact and aggregating. The magnitude of this repulsion can be quantified by the zeta potential of the particles; a higher absolute value of the zeta potential generally indicates greater colloidal stability.
The combined effect of electrostatic and steric repulsion is often referred to as electrosteric stabilization, which is a highly effective mechanism for stabilizing polymer colloids.
Below is a conceptual data table illustrating the expected effect of a dispersant like this compound on the properties of a polymer dispersion. It is important to note that this data is illustrative and not based on specific experimental results for this particular compound.
| Dispersant Concentration | Particle Size (nm) | Zeta Potential (mV) | Dispersion Stability |
| Low | High | Low (less negative) | Poor |
| Medium | Medium | Moderate (negative) | Good |
| High | Low | High (very negative) | Excellent |
Environmental Transformation and Degradation Pathways of Methylenedinaphthalenesulfonic Acid
Abiotic Degradation Mechanisms of Methylenedinaphthalenesulfonic Acid
Abiotic degradation processes, including photolysis, hydrolysis, and oxidation, play a role in the transformation of this compound in the environment.
Direct photolysis of this compound under natural sunlight is not extensively documented. However, studies on related naphthalenedisulfonic acid (NDS) isomers indicate that degradation by photolysis is significantly more efficient in the presence of hydrogen peroxide (H₂O₂), which leads to the formation of hydroxyl radicals and subsequent degradation into more biodegradable and non-toxic species. uniupo.it The complex polymeric structure of SNFCs, however, may exhibit different photolytic stability compared to its monomeric counterparts.
Advanced Oxidation Processes (AOPs) are effective in degrading complex organic molecules like this compound. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH).
Ozonation: The reaction of ozone (O₃) with naphthalenesulfonic acids (NSAs), the building blocks of SNFCs, has been shown to follow pseudo-first-order kinetics. nih.gov The reactivity of NSAs with ozone decreases as the number of sulfonic groups on the aromatic ring increases. capes.gov.br Ozonation can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of wastewater containing these compounds. nih.govnih.gov A key benefit of ozonation is the potential to increase the biodegradability of the resulting effluent by breaking down the complex aromatic structures into smaller, more easily metabolized organic acids. nih.gov For instance, to achieve good biodegradability for NSAs at an initial TOC concentration of 100 mg/L, an ozone consumption of 3.0 mg O₃ per mg of initial TOC may be required. nih.gov The degradation of phenol (B47542) sulfonic acid-syntan, a related compound, via ozonation was found to obey fast regime pseudo-first-order kinetics with a rate constant of 3.7 × 10⁻⁹ mol⁻¹s⁻¹. jocpr.com
Fenton and Fenton-like Reactions: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, is a powerful oxidant capable of destroying a wide range of organic compounds, including aromatics like benzene (B151609) and phenol. nih.govnih.govepa.gov The reaction generates hydroxyl radicals, which are highly reactive and can lead to the mineralization of organic contaminants to carbon dioxide and water. epa.gov The process is typically rapid and exothermic, and its rate is influenced by the initial iron concentration and temperature. epa.gov While specific studies on the Fenton oxidation of this compound are limited, the degradation of 2-naphthalenesulfonic acid (2-NSA) by this method has been shown to be effective, achieving a 96.0% COD removal under optimal conditions. jocpr.com The degradation of another recalcitrant compound, 1,5-naphthalenedisulfonic acid (NDS), has been successfully demonstrated using a combination of H₂O₂ and microwave irradiation, which also generates hydroxyl radicals. nih.gov
Table 1: Conditions for Oxidative Degradation of Related Sulfonated Naphthalene (B1677914) Compounds
| Compound | Oxidation Method | Key Parameters | Outcome |
| Naphthalene Sulfonic Acids (NSAs) | Ozonation | Ozone dose rate: 5.56 mg min⁻¹ l⁻¹ | Effective COD and TOC removal; increased biodegradability. nih.gov |
| Phenol Sulfonic Acid-Syntan | Ozonation | pH 7, Ozone conc.: 5.2 × 10⁻³ mmol/L | Partial mineralization, increased bio-treatability. jocpr.com |
| 2-Naphthalenesulfonic Acid (2-NSA) | Fenton Oxidation | pH 3, H₂O₂/FeSO₄ ratio of 10 | 96.0% COD removal. jocpr.com |
| 1,5-Naphthalenedisulfonic Acid (NDS) | UV/H₂O₂ | Presence of H₂O₂ | Progressive degradation to more biodegradable species. uniupo.it |
| 1,5-Naphthalenedisulfonic Acid (NDS) | Microwave/H₂O₂ | Acidic conditions | Degradation factors of >70% achieved. nih.gov |
Biotic Degradation Mechanisms and Microbial Interactions with this compound
The biodegradation of this compound is largely dependent on its polymeric structure.
While some monomeric sulfonated naphthalenes can be degraded by microorganisms, the polymeric form, SNFC, is generally considered resistant to biodegradation. nih.govresearchgate.net Studies have shown that in groundwater affected by construction activities using SNFC-containing superplasticizers, most monomeric sulfonated naphthalenes were degraded within 195 days, whereas the oligomeric components (including repeating this compound units) were refractory. ethz.ch
The microbial degradation of simpler naphthalenesulfonic acids often begins with desulfonation, a process catalyzed by specific enzymes like dioxygenases. nih.gov For instance, some Pseudomonas species can metabolize these compounds. nih.gov Mixed bacterial consortia have also been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids, where one member of the consortium performs the initial desulfonation and another utilizes the resulting intermediates. nih.gov However, the methylene (B1212753) bridges in SNFCs create a more complex and stable structure that hinders enzymatic attack, making the complete mineralization of the polymer by a single organism or a simple consortium unlikely.
Due to the recalcitrant nature of the polymeric this compound, complete biodegradation and the identification of a full suite of degradation products are not well-documented. For the monomeric naphthalenesulfonic acids, degradation pathways are better understood. For example, the degradation of some naphthalenedisulfonic acids proceeds through initial dihydroxylation of the aromatic ring, leading to the elimination of a sulfite (B76179) group and the formation of 1,2-dihydroxynaphthalene. nih.gov This intermediate can then enter the classical naphthalene degradation pathway. nih.gov
In the context of SNFCs in groundwater, the observed degradation is limited to the monomeric and smaller oligomeric fractions. ethz.ch The larger polymeric chains persist in the environment, suggesting that the primary environmental impact in terms of transformation is the slow breakdown into smaller, potentially more biodegradable, units rather than complete mineralization.
Environmental Persistence and Transport Dynamics of this compound
The environmental persistence and transport of this compound are governed by its high water solubility and the stability of its polymeric structure. As a component of SNFCs, it is highly mobile in aquatic systems. researchgate.net
Studies at construction sites have shown that SNFC components can leach into groundwater, with concentrations up to 230 µg/L detected near the source. ethz.ch It is estimated that approximately 5% of the applied SNFCs can leach into the groundwater. ethz.ch The transport of these compounds in aquifers is influenced by adsorption to the subsurface material. The adsorption capacity increases with the chain length of the oligomers. ethz.ch While oligomers with one to four units have been observed to migrate in groundwater, those with more than four units are thought to adsorb strongly to cement and are therefore less mobile. ethz.ch The persistence of the larger oligomers in both groundwater and biological treatment plants indicates a potential for long-range transport in aquatic environments. ethz.ch
Derivatization and Structural Modification of Methylenedinaphthalenesulfonic Acid for Tuned Chemical Properties
Synthetic Strategies for Functional Analogues of Methylenedinaphthalenesulfonic Acid
The synthesis of functional analogues of this compound can be broadly categorized into two main approaches: the use of substituted naphthalene (B1677914) precursors during the initial polymerization process and the post-synthesis modification of the pre-formed polymer. These strategies allow for the introduction of a variety of functional groups, leading to materials with tailored properties.
The foundational synthesis of this compound involves a multi-step process. researchgate.netgoogle.comgoogle.com Initially, naphthalene is sulfonated using concentrated sulfuric acid. researchgate.netgoogle.com The resulting naphthalenesulfonic acid is then condensed with formaldehyde (B43269). researchgate.netgoogle.com This condensation reaction is typically carried out under acidic conditions and at elevated temperatures, often between 110-120°C for several hours. researchgate.net The final step involves neutralization, commonly with an alkali such as sodium hydroxide, to produce the salt of this compound. researchgate.net The properties of the final polymer, such as molecular weight and degree of condensation, are influenced by reaction parameters like the molar ratio of reactants, temperature, and reaction time. researchgate.net For instance, higher temperatures during sulfonation tend to favor the formation of β-naphthalenesulfonic acid, which is a key intermediate. researchgate.net
To create functional analogues, this basic synthetic route can be adapted. One common strategy is to utilize substituted naphthalenes as the starting material. For example, the incorporation of monomers like alpha-methyl-naphthalene, phenol (B47542), or cresols during the condensation reaction leads to modified polymers with altered properties. google.com This approach allows for the direct integration of different chemical moieties into the polymer backbone.
Another significant strategy involves the chemical modification of the pre-synthesized this compound polymer. This allows for the introduction of specific functionalities to tailor the polymer's performance. For instance, the polymer can be modified with agents such as polyoxyethylene octylphenol (B599344) ether, 4-octylphenol, or octadecylamine (B50001) to enhance its properties for specific applications.
While direct post-synthesis functionalization of the naphthalene ring on the polymer is complex, the introduction of reactive sites can be planned during the initial synthesis. For example, incorporating a monomer with a reactive handle would allow for subsequent chemical transformations.
The table below summarizes various synthetic parameters and their impact on the properties of the resulting polymer.
| Parameter | Variation | Effect on Polymer Properties |
| Starting Material | Naphthalene, Methylnaphthalene, Phenolic compounds | Alters the hydrophobicity and chemical reactivity of the resulting polymer. |
| Sulfonation Temperature | Low (e.g., <120°C) vs. High (e.g., ~160°C) | Influences the isomeric composition (α- vs. β-naphthalenesulfonic acid), affecting the final polymer structure. researchgate.net |
| Naphthalene:Sulfuric Acid Ratio | Varied molar ratios | Affects the degree of sulfonation and the amount of residual sulfuric acid. |
| Naphthalene:Formaldehyde Ratio | Varied molar ratios | Influences the degree of condensation and the molecular weight of the polymer. researchgate.net |
| Condensation Temperature | e.g., 110-120°C | Affects the rate of polymerization and the final molecular weight. researchgate.net |
| Neutralizing Agent | NaOH, Ca(OH)₂, etc. | Determines the final salt form of the polymer (e.g., sodium or calcium salt). researchgate.netprepchem.com |
Investigation of Structure-Reactivity Relationships in this compound Derivatives
The relationship between the molecular structure of this compound derivatives and their chemical reactivity and performance is a critical area of study. Understanding these relationships allows for the rational design of polymers with optimized properties for specific applications, such as dispersants, superplasticizers, and emulsifiers. google.com
A key structural feature influencing the reactivity of these polymers is their molecular weight and the degree of condensation. Generally, condensates with a higher degree of condensation and longer molecular chains exhibit better diffusion and dispersing effects. researchgate.net This is attributed to the increased number of repeating units that can interact with surfaces and provide steric and electrostatic stabilization. The molecular weight of these polymers can be controlled by adjusting the synthesis conditions, such as the ratio of formaldehyde to naphthalenesulfonic acid and the reaction time and temperature. researchgate.net
The introduction of other functional groups can further modify the structure-reactivity relationship. For example, the incorporation of more hydrophobic groups can enhance the polymer's affinity for non-polar materials. Conversely, the addition of more hydrophilic groups can increase its water solubility and its effectiveness in aqueous systems. A study on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, a different class of naphthalene derivatives, demonstrated that the introduction of a 2-(4-fluorobenzyloxy) group significantly enhanced its inhibitory potency in a biological context, highlighting the impact of specific functional groups on activity. nih.gov While this study is on a different molecule, it underscores the principle that targeted functionalization can dramatically alter the reactivity and properties of naphthalene-based compounds.
The conformation of the polymer in solution also plays a role in its reactivity. Studies have shown that in aqueous solutions, these polymers can adopt a spherical shape, while in other solvents like DMSO, they may exhibit a more random, rod-like conformation. researchgate.netscispace.com This conformational flexibility can influence how the polymer interacts with other molecules and surfaces.
The table below outlines the relationship between specific structural features and the resulting chemical properties and reactivity of this compound derivatives.
| Structural Feature | Impact on Chemical Properties and Reactivity |
| Degree of Condensation / Molecular Weight | Higher molecular weight generally leads to improved dispersing properties due to a greater number of active sites for surface interaction. researchgate.net |
| Sulfonate Group (-SO₃H) Content and Distribution | Determines the polymer's water solubility, anionic character, and its ability to induce electrostatic stabilization between particles. researchgate.net |
| Nature of the Naphthalene Precursor | Using substituted naphthalenes (e.g., methylnaphthalene) can alter the hydrophobic/hydrophilic balance and the steric hindrance of the polymer. |
| Incorporation of other Functional Groups (e.g., phenolic, ether) | Can introduce new reactive sites, modify the polymer's solubility, and enhance its interaction with specific substrates. |
| Polymer Conformation (e.g., spherical vs. rod-like) | Affects the accessibility of functional groups and the mechanism of interaction with surfaces and other molecules. researchgate.netscispace.com |
Emerging Research Frontiers and Future Directions in Methylenedinaphthalenesulfonic Acid Studies
Development of Novel Methodologies for Methylenedinaphthalenesulfonic Acid Synthesis and Analysis
The traditional synthesis of this compound typically involves a two-step process: the sulfonation of naphthalene (B1677914) followed by condensation with a methylene (B1212753) source, most commonly formaldehyde (B43269). researchgate.netgoogle.compolymerchem.org Current research is aimed at refining these steps to improve yield, purity, and process efficiency.
Synthesis:
The initial sulfonation of naphthalene to produce naphthalenesulfonic acid is a well-established reaction. chemicalbook.com However, the subsequent condensation with formaldehyde to form the methylene bridge is a critical step that dictates the final product's structure, whether it be the desired monomeric this compound or a polymeric condensate. researchgate.netgoogle.comevitachem.com The ratio of reactants, temperature, and catalysts are key parameters being investigated to control the degree of polymerization. researchgate.netgoogle.com
A significant area of research is the development of catalysts that can selectively promote the formation of the methylene bridge between two naphthalenesulfonic acid molecules without leading to extensive polymerization. While acidic catalysts are traditionally used, the exploration of novel solid acid catalysts and ionic liquids is a promising frontier. academie-sciences.fr These catalysts offer potential advantages in terms of reusability, reduced corrosion, and milder reaction conditions.
Analysis:
The accurate analysis of this compound and its reaction mixtures is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for separating and quantifying aromatic sulfonic acids. google.comhelixchrom.com The development of new stationary phases and mobile phase compositions in HPLC can enhance the resolution and sensitivity of these analyses.
Mass spectrometry (MS) coupled with HPLC (LC-MS) provides a powerful tool for the structural elucidation and identification of this compound and its byproducts. helixchrom.com Advanced techniques such as tandem mass spectrometry (MS/MS) can offer detailed fragmentation patterns, aiding in the unambiguous identification of the compound. Furthermore, capillary electrophoresis (CE) has been shown to be an effective method for the separation and analysis of various aromatic sulfonates in aqueous samples. nih.gov
| Analytical Technique | Application in this compound Analysis | Potential Advancements |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | Development of novel columns with higher selectivity for aromatic sulfonic acids. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | High-resolution MS for accurate mass measurements and fragmentation studies. |
| Capillary Electrophoresis (CE) | Separation of ionic species, including sulfonic acid salts. | Miniaturized and automated CE systems for rapid analysis. |
| Infrared (IR) Spectroscopy | Identification of functional groups (sulfonic acid, aromatic rings). | In-situ IR for real-time monitoring of the synthesis reaction. |
Exploration of Advanced Materials Science Applications Beyond Conventional Uses
While this compound and its condensates have established uses, particularly as dispersants, emerging research seeks to leverage their unique molecular structure for more advanced applications. The presence of both hydrophobic naphthalene rings and hydrophilic sulfonic acid groups imparts surfactant-like properties, making them interesting candidates for various material science applications.
One promising area is in the development of novel catalysts. The sulfonic acid groups can act as Brønsted acid sites, and when the molecule is supported on a solid matrix, it can function as a heterogeneous catalyst. beilstein-journals.org Such catalysts could find use in a variety of acid-catalyzed organic reactions, offering the benefits of easy separation and recyclability. beilstein-journals.org
The potential for these molecules to act as building blocks for more complex supramolecular structures is also an active area of investigation. The aromatic rings can participate in π-π stacking interactions, while the sulfonic acid groups can engage in hydrogen bonding and electrostatic interactions. This could lead to the formation of self-assembled materials with ordered structures and unique optical or electronic properties.
Furthermore, the incorporation of this compound into polymer matrices could enhance the thermal stability, flame retardancy, and mechanical properties of the resulting composites. Research into sulfonated polymers has shown that the sulfonic acid groups can improve properties such as proton conductivity, making them relevant for applications in fuel cells and membranes. mdpi.com The rigid, bulky structure of the dinaphthylmethane core could impart desirable characteristics to high-performance polymers.
Green Chemistry Principles in this compound Research
The principles of green chemistry are increasingly being applied to the synthesis and application of industrial chemicals, and this compound is no exception. Research in this area focuses on reducing the environmental impact of its production and use.
A key focus is the development of greener synthetic routes. This includes the use of more environmentally benign catalysts, such as solid acids, which can be easily recovered and reused, minimizing waste. beilstein-journals.org There is also interest in replacing traditional sulfonating agents like concentrated sulfuric acid with alternatives that are less corrosive and produce fewer hazardous byproducts.
The use of sustainable feedstocks is another important aspect of green chemistry. Research into producing formaldehyde from renewable resources, such as through the electrochemical oxidation of methanol, presents a more sustainable alternative to petroleum-based production. rsc.org Similarly, efforts to derive naphthalene from bio-based sources are being explored.
| Green Chemistry Principle | Application in this compound Research |
| Use of Renewable Feedstocks | Investigating bio-based sources for naphthalene and formaldehyde. rsc.org |
| Catalysis | Development of reusable solid acid catalysts to replace corrosive liquid acids. academie-sciences.frbeilstein-journals.org |
| Atom Economy | Optimizing reaction conditions to maximize the incorporation of reactants into the final product. nih.gov |
| Safer Solvents and Auxiliaries | Exploring the use of water or solvent-free reaction conditions. |
| Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis. acs.org |
| Waste Prevention | Designing synthetic pathways that minimize the formation of byproducts and waste streams. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
